ethyl 2-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate: is a complex organic compound with a fascinating structure. Let’s break it down:
Ethyl group (C2H5): This functional group consists of two carbon atoms and five hydrogen atoms. It imparts solubility and reactivity to the compound.
Indole moiety: The indole ring (1H-indol-1-yl) is a key feature.
Thiazole ring: The 1,3-thiazole-4-carboxylate portion contributes to the compound’s overall structure.
Preparation Methods
Synthetic Routes::
Indole Synthesis: Start by synthesizing the indole moiety. Various methods exist, including Fischer indole synthesis, Bischler–Möhlau indole synthesis, and Madelung synthesis.
Thiazole Formation: Introduce the thiazole ring. Cyclization of an appropriate precursor (e.g., thioamide and α-haloketone) yields the desired thiazole.
Amide Bond Formation: Combine the indole and thiazole fragments via amide bond formation. Use ethyl chloroformate or ethyl isocyanate as coupling agents.
Heating in Ethanolic HCl: This step provides the mixture of ethyl 6-methoxy-3-methylindole-2-carboxylate and its 4-methoxy isomer.
Industrial Production:: While industrial-scale production specifics may vary, the synthetic routes mentioned above serve as a foundation.
Chemical Reactions Analysis
Reactions::
Oxidation: Ethyl 2-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate may undergo oxidation under suitable conditions.
Reduction: Reduction reactions can modify the compound.
Substitution: Substituents on the indole ring can be replaced.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4).
Substitution: Various nucleophiles (e.g., amines, thiols).
Hydrolysis: Ethyl ester hydrolyzes to form the corresponding acid.
Amide Hydrolysis: The amide bond can undergo hydrolysis.
Scientific Research Applications
Medicine: Investigate its potential as an anticancer agent or antimicrobial compound.
Chemistry: Explore its reactivity and applications in organic synthesis.
Biology: Study its effects on cellular processes.
Mechanism of Action
Targets: Identify molecular targets (e.g., enzymes, receptors).
Pathways: Understand the signaling pathways affected.
Comparison with Similar Compounds
Uniqueness: Highlight distinctive features.
Similar Compounds: Explore related structures (e.g., indole-based compounds).
Properties
Molecular Formula |
C17H16ClN3O3S |
---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
ethyl 2-[3-(6-chloroindol-1-yl)propanoylamino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H16ClN3O3S/c1-2-24-16(23)13-10-25-17(19-13)20-15(22)6-8-21-7-5-11-3-4-12(18)9-14(11)21/h3-5,7,9-10H,2,6,8H2,1H3,(H,19,20,22) |
InChI Key |
MWILLCFXFPJXBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CCN2C=CC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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